molecular formula C13H19N B13127567 (1R)-6-tert-butyl-2,3-dihydro-1H-inden-1-amine

(1R)-6-tert-butyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B13127567
M. Wt: 189.30 g/mol
InChI Key: DMJGSGUUPYFGBN-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-6-tert-butyl-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a unique structure that includes a tert-butyl group and an indane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-6-tert-butyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-tert-butyl-2,3-dihydro-1H-inden-1-one.

    Reduction: The ketone group in 6-tert-butyl-2,3-dihydro-1H-inden-1-one is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then converted to the amine through a reductive amination process. This involves the use of an amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(1R)-6-tert-butyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form an imine or a nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted indane derivatives.

Scientific Research Applications

(1R)-6-tert-butyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

    Chemistry: Used as a chiral building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-6-tert-butyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R)-6-tert-butyl-2,3-dihydro-1H-inden-1-ol: An alcohol derivative with similar structural features.

    (1R)-6-tert-butyl-2,3-dihydro-1H-inden-1-one: A ketone derivative used as a precursor in the synthesis of the amine.

Uniqueness

(1R)-6-tert-butyl-2,3-dihydro-1H-inden-1-amine is unique due to its chiral nature and the presence of both a tert-butyl group and an indane backbone. This combination of features makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

(1R)-6-tert-butyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C13H19N/c1-13(2,3)10-6-4-9-5-7-12(14)11(9)8-10/h4,6,8,12H,5,7,14H2,1-3H3/t12-/m1/s1

InChI Key

DMJGSGUUPYFGBN-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)C1=CC2=C(CC[C@H]2N)C=C1

Canonical SMILES

CC(C)(C)C1=CC2=C(CCC2N)C=C1

Origin of Product

United States

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